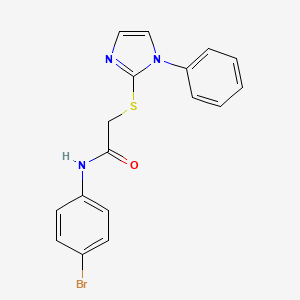

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFWPXCHGFLBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(1-phenyl-1H-imidazol-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the bromophenyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide. Research indicates that compounds with imidazole moieties exhibit significant activity against various pathogens. For instance, derivatives similar to this compound have shown effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

Anticancer Potential

The imidazole ring has been extensively studied for its anticancer properties. Compounds containing this structure, including this compound, have been shown to inhibit the growth of various cancer cell lines. For example, studies indicate that certain imidazole derivatives can surpass traditional chemotherapeutics like cisplatin in efficacy against colorectal and breast cancer cell lines .

Table 2: Anticancer Efficacy of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| II1 | DLD-1 | 57.4 |

| II1 | MCF-7 | 79.9 |

| Cisplatin | DLD-1 | Higher IC50 |

Antidiabetic and Anti-inflammatory Effects

Imidazole derivatives are also being explored for their antidiabetic and anti-inflammatory effects. The unique electronic properties of the imidazole ring allow it to interact with various biological targets, potentially leading to the modulation of glucose metabolism and inflammatory pathways .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The thioacetamide moiety can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Key Structural Variations

The target compound’s core structure (4-bromophenyl, imidazole-thioacetamide) is compared below with derivatives differing in substituents, heterocycles, or halogenation (Table 1).

Table 1: Structural Comparison of N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide and Analogs

Impact of Halogen Substitution

- Bromine vs. Chlorine : The 4-bromophenyl group in the target compound and analogs (e.g., compound 26 , compound 21 ) may enhance lipophilicity and binding affinity compared to chlorophenyl derivatives (e.g., compound 15 ). Bromine’s larger atomic radius could improve hydrophobic interactions in target binding pockets.

Heterocyclic Modifications

- Imidazole vs. Triazinoindole: Compound 26 replaces the imidazole with a triazinoindole system, which may alter π-π stacking or hydrogen-bonding interactions, affecting target selectivity.

- Benzofuran vs. Thiophene : Compound 21 substitutes phenyl with benzofuran, enhancing aromatic surface area, while the thiophene in ’s compound offers a smaller, sulfur-rich heterocycle with distinct electronic properties.

Anticonvulsant Activity

The pyrimidinone-thioether analog () demonstrated potent anticonvulsant activity (ED₅₀ = 34.2 mg/kg) with a therapeutic index (TI) of 6.2, suggesting a favorable safety profile.

Antimicrobial and Enzyme Inhibition

- Antimycobacterial Activity : The thiophene-acetamide derivative () showed promising activity, underscoring the role of sulfur-containing groups in targeting microbial enzymes .

- IMPDH Inhibition: Compound 21 was designed for fragment-based targeting of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. Its benzofuran-imidazole scaffold may offer improved steric compatibility with the enzyme’s active site.

Biological Activity

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in medicinal chemistry due to its biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.28 g/mol. The compound contains both thioether and acetamide functional groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidazole Ring : Reaction of 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.

- Thioether Formation : Reacting the imidazole derivative with thiourea to introduce the thioether linkage.

- Acetamide Introduction : Finalizing the structure by reacting the thioether intermediate with 2-bromoacetyl bromide and thiazole-2-amine under basic conditions .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The Minimum Inhibitory Concentration (MIC) values were determined using turbidimetric methods, revealing significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines via the Sulforhodamine B (SRB) assay. Molecular docking studies suggest that the compound may interact with specific receptors involved in cancer cell proliferation, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is thought to involve binding to specific enzymes or receptors, inhibiting their activity. The presence of imidazole and thiazole rings allows for interactions with metal ions and active sites on enzymes, potentially disrupting critical biological pathways .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on Anticancer Effects : A recent study evaluated various imidazole derivatives for their anti-proliferative activity against ovarian cancer cell lines (SKOV-3, OVCAR-3). Results indicated that certain derivatives had IC50 values in the submicromolar range, highlighting their potential as effective anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds, demonstrating that modifications in the molecular structure significantly influenced their activity against pathogens. Compounds with electron-donating groups showed enhanced antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 1-phenyl-1H-imidazole-2-thiol reacts with 2-chloro-N-(4-bromophenyl)acetamide in the presence of a base like potassium carbonate. Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (room temperature to reflux), and catalyst use (e.g., triethylamine). Post-synthesis purification often employs recrystallization from ethanol or column chromatography .

- Key Parameters : Reaction time (3–6 hours), molar ratios (1:1.2 thiol:chloroacetamide), and characterization via IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is structural purity validated for this compound?

- Methodology : Multi-modal characterization is critical:

- Spectroscopy : IR confirms thioether (C–S–C) and amide (N–H stretch at ~3300 cm⁻¹) functional groups. ¹H NMR resolves imidazole protons (singlet at δ 7.5–8.0 ppm) and acetamide methylene (δ ~4.2 ppm) .

- Crystallography : Single-crystal X-ray diffraction (if available) provides bond lengths (C–S: ~1.75–1.80 Å) and dihedral angles between aromatic rings (e.g., 66.4° in related structures), ensuring conformational integrity .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

- Methodology : Anticonvulsant activity can be assessed using pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) tests in rodent models. Acute toxicity (LD50) and neurotoxicity (TD50) are determined via dose-response curves, with therapeutic index (TI = TD50/ED50) guiding safety margins. For example, a related bromophenyl acetamide derivative showed ED50 = 45 mg/kg and TI > 5 in MES models .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions and stability?

- Methodology : X-ray crystallography reveals packing motifs such as N–H⋯O hydrogen bonds (2.8–3.0 Å) and weak C–H⋯F/π interactions. For N-(4-bromophenyl)acetamides, dihedral angles between aryl rings (e.g., 66.4°) and acetamide groups influence solubility and melting points (423–425 K). These interactions stabilize the crystal lattice and correlate with physicochemical properties .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology : Systematic substitution on the phenyl or imidazole rings modulates activity. For example:

- Electron-withdrawing groups (e.g., Br at para position) enhance anticonvulsant potency by increasing lipophilicity (LogP ~3.2).

- Imidazole substitution : 1-Phenyl groups improve CNS penetration, while thioether linkages stabilize metabolic resistance. A lead compound with a 4-bromophenyl group showed 86% seizure inhibition in PTZ models .

Q. What computational approaches predict pharmacokinetic and electronic properties?

- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox stability. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like voltage-gated sodium channels (docking scores ≤ −8.0 kcal/mol). ADMET predictions using SwissADME estimate high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP450 inhibition .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology : Discrepancies may arise from metabolic conversion or bioavailability. Strategies include:

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives).

- Pharmacokinetic studies : Measure plasma half-life (e.g., t½ = 2–4 hours) and brain-to-plasma ratios (e.g., 0.8–1.2) via microdialysis.

- Species-specific assays : Compare rodent vs. human liver microsome stability to refine translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.